Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C10H19ClN2O3 and a molecular weight of 250.73 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(chlorocarbonyl)-N-methylaminoethyl chloride under controlled conditions . The reaction typically requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl methyl (2-(methylamino)ethyl)carbamate
- N-Boc-N,N’-dimethylethylamine
- tert-butyl (2-(2-bromoethoxy)ethyl)carbamate
Uniqueness
Carbamic acid, N-[2-[(chlorocarbonyl)methylamino]ethyl]methyl-, 1,1-dimethylethyl ester is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its chlorocarbonyl group makes it particularly reactive in nucleophilic substitution reactions, setting it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-[carbonochloridoyl(methyl)amino]ethyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O3/c1-10(2,3)16-9(15)13(5)7-6-12(4)8(11)14/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJGFBXIYFSJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146711 | |
Record name | 1,1-Dimethylethyl N-[2-[(chlorocarbonyl)methylamino]ethyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253176-32-8 | |
Record name | 1,1-Dimethylethyl N-[2-[(chlorocarbonyl)methylamino]ethyl]methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253176-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[(chlorocarbonyl)methylamino]ethyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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